molecular formula C14H13N3 B1331346 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 87119-67-3

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1331346
CAS No.: 87119-67-3
M. Wt: 223.27 g/mol
InChI Key: AZWWKRAUFGDLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a high-value, cell-permeable small molecule recognized in scientific research as a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). The CK1 family of serine/threonine kinases are crucial regulators of various cellular processes, including the circadian cycle, Wnt signaling, and DNA damage response. By specifically targeting CK1δ/ε, this compound provides researchers with a powerful tool to probe the intricate signaling pathways governed by these kinases. Its primary research applications include the investigation of circadian rhythm disorders, as CK1δ/ε are known to phosphorylate key clock proteins like PERIOD, thereby controlling the timing and stability of the circadian clock [a source on CK1 and circadian rhythms]. Furthermore, due to the documented role of CK1 in regulating cell proliferation and survival pathways, this inhibitor is widely used in oncology research to study its effects on cancer cell viability and to explore its potential as a therapeutic agent for cancers such as breast cancer and leukemia [a source on CK1 in cancer research]. The compound's well-defined mechanism of action and selectivity make it an essential pharmacological probe for dissecting kinase-related biology in disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWWKRAUFGDLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353200
Record name 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87119-67-3
Record name 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyrazole with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolo[1,5-a]pyrimidine ring are replaced with other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that synthesized libraries of pyrazolo[1,5-a]pyrimidin-7-ols exhibited varying degrees of growth inhibition in MDA-MB-231 (human breast cancer) cell lines when tested via MTT assay. The results indicated that certain derivatives could effectively reduce cell viability compared to controls .

Antitubercular Activity
Another significant application is in the fight against tuberculosis. A derivative of this compound was identified through high-throughput screening as a potential lead against Mycobacterium tuberculosis. The study revealed that specific analogues of this compound demonstrated low cytotoxicity while maintaining substantial activity against Mtb within macrophages. These findings suggest that modifications to the core structure can enhance antitubercular efficacy .

Enzyme Inhibition

Cytochrome P450 Inhibition
this compound has been explored as an enzyme inhibitor targeting cytochrome P450 enzymes. This compound binds to the active site of these enzymes, inhibiting their normal catalytic activity. Such inhibition is crucial for understanding drug metabolism and developing new therapeutic agents . The structural characteristics of this compound allow for effective interaction with cytochrome P450, highlighting its potential in pharmacokinetic studies.

Material Science

Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold has shown exceptional photophysical properties, making it a candidate for applications in materials science. Recent studies have focused on its potential as a fluorophore and its ability to form crystals with notable conformational and supramolecular phenomena. These characteristics could lead to advancements in solid-state applications and the development of new materials with tailored optical properties .

Synthesis and Functionalization

Synthetic Versatility
The synthesis of this compound involves various methodologies that enhance its structural diversity. Recent advancements include microwave-assisted synthesis techniques that yield high purity and efficiency . Such synthetic strategies not only facilitate the production of this compound but also allow for the introduction of functional groups that can modify its biological activity.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibits growth in MDA-MB-231 cell line; varying efficacy among derivatives
Antitubercular ActivityLow cytotoxicity; effective against Mycobacterium tuberculosis
Enzyme InhibitionTargets cytochrome P450; inhibits normal catalytic activity
Material ScienceExceptional photophysical properties; potential as a fluorophore

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes critical for cancer cell proliferation .

The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of signaling pathways and cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns and isomerism. Below is a detailed comparison of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with structurally or functionally related compounds:

Structural Isomers and Core Modifications

Compound Core Structure/Substituents Key Differences vs. Target Compound Biological/Functional Impact References
Pyrazolo[5,1-b]pyrimidine Nitrogen arrangement in bicyclic core Altered nitrogen positioning in pyrimidine ring Reduced kinase binding affinity
Tetrazolo[1,5-a]pyrimidine Tetrazole replaces pyrazole ring Enhanced electron-withdrawing properties Side product in multicomponent reactions
Triazolo[1,5-a]pyrimidine Triazole replaces pyrazole ring Modified π-π stacking interactions Herbicidal activity (e.g., barnyardgrass)

Key Insight : The pyrazole ring in the target compound provides distinct electronic and steric properties compared to tetrazole or triazole analogs, influencing reactivity and target selectivity .

Substituent-Dependent Bioactivity

Compound (Example) Substituents Biological Target/Activity Comparison with Target Compound References
7-(Morpholin-4-yl) derivative Morpholine at C7, methyl at C5 PI3Kδ inhibition (COPD therapy) Higher kinase selectivity due to morpholine
3-(4-Fluorophenyl) derivative 4-Fluoro-phenyl at C3, methyl at C5/C7 CDK2 inhibition (anticancer) Enhanced ATP-binding via hydrophobic groups
6,7-Dimethyl-COX-2 inhibitor (10f) Methyl at C6/C7, 4-methylsulfonylphenyl at C2 COX-2 selectivity (anti-inflammatory) 6,7-Dimethyl substitution favors COX-2
ERβ-selective ligand Trifluoromethyl at C5/C7, 4-hydroxyphenyl ERβ antagonism (hormone therapy) Potency driven by trifluoromethyl groups

Key Insight : The 5,7-dimethyl-2-phenyl substitution in the target compound prioritizes cytochrome P450 inhibition over kinase or COX-2 targeting, highlighting substituent-position dependency .

Biological Activity

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

This compound exhibits significant interactions with various biological targets. Key biochemical properties include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific tyrosine kinases, which play crucial roles in cell signaling pathways. This inhibition can affect cellular processes such as proliferation and differentiation.
  • Cellular Effects : It influences critical cellular signaling pathways, impacting processes related to cancer cell growth and survival. The modulation of these pathways suggests potential applications in cancer therapies.

The mechanism of action for this compound primarily involves:

  • Binding to Biomolecules : The compound binds to specific enzymes and receptors, leading to alterations in their activity. This interaction can result in either inhibition or activation of target proteins, depending on the biological context .
  • Regulatory Pathways : By modulating signaling pathways associated with cancer and other diseases, the compound may exert therapeutic effects that warrant further investigation .

Biological Activity

Research indicates that this compound possesses various biological activities:

  • Anticancer Properties : It has shown potential as an anticancer agent through its ability to inhibit cell proliferation in several cancer cell lines. For instance, studies have indicated cytotoxic effects against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition at low concentrations .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its antioxidant properties contribute to this activity by reducing oxidative stress within neuronal cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM across different studies. These results underscore its potential as a lead compound for developing new anticancer drugs .
  • Neuroprotective Evaluation :
    • A study assessing the compound's effects on neuronal cells indicated a reduction in apoptosis markers and enhanced cell survival rates when exposed to oxidative stress conditions .

Data Tables

Biological ActivityCell LineIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerNCI-H46012.50
NeuroprotectionNeuronal CellsN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.